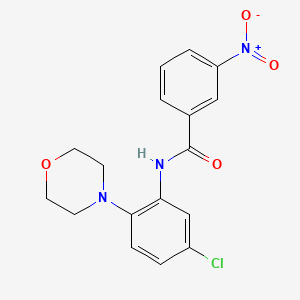
N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide” is a chemical compound with the molecular formula C17H16ClN3O4 and a molecular weight of 361.78 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide” can be represented by the SMILES string: C1COCCN1C2=C (C=C (C=C2)Cl)NC (=O)C3=CC (=CC=C3) [N+] (=O) [O-] .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Gefitinib : A study described the synthesis of Gefitinib, a drug used in the treatment of certain types of cancer, which involves a series of chemical reactions starting from compounds including morpholine derivatives similar to N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005).
Nitrobenzenesulfochlorination : Another research explored the reaction products of β-aminopropioamidoximes nitrobenzenesulfochlorination, showcasing the chemical versatility and reactivity of nitrobenzene derivatives in producing compounds with potential antidiabetic activity (L. Kayukova, A. Vologzhanina, P. Dorovatovskii, G. Baitursynova, E. Yergaliyeva, A. Kurmangaliyeva, Z. Shulgau, S. Adekenov, Z. Shaimerdenova, Kydymolla Akatan, 2022).
Pharmaceutical Research
- Antimicrobial Activity : Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate in antibiotic drug synthesis, has shown that these derivatives exhibit significant antimicrobial activity. This highlights the potential of N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide related compounds in the development of new antibiotics (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).
Material Science
- Polymer Synthesis : A study on the synthesis of ordered polyamides by direct polycondensation involving nitroarene derivatives shows the application of these compounds in creating new polymeric materials with potentially unique properties (M. Ueda, H. Sugiyama, 1994).
Propiedades
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-4-5-16(20-6-8-25-9-7-20)15(11-13)19-17(22)12-2-1-3-14(10-12)21(23)24/h1-5,10-11H,6-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOUDVWNNZRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-morpholinophenyl)-3-nitrobenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

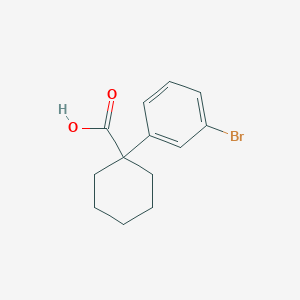
![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)
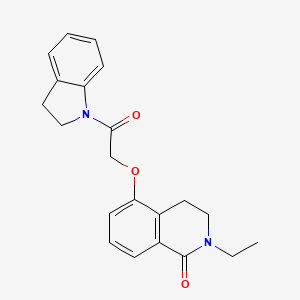
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)
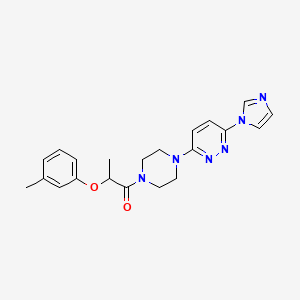
methanol](/img/structure/B2707921.png)
![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)
![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)
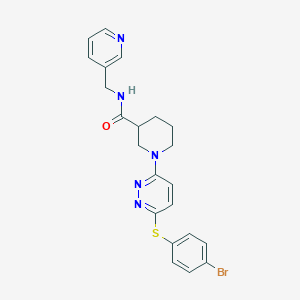
![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)
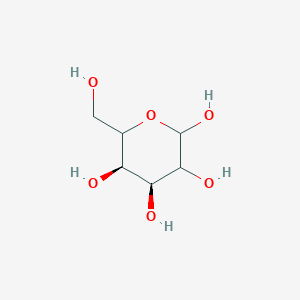
![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)